1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-indazole
- 1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-indazole
- 1-[(2-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-indazole
Uniqueness
1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
CAS No. |
872682-00-3 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-10-12-16(13-11-15)21-18-7-3-5-9-20(18)24(23-21)14-17-6-2-4-8-19(17)22/h2-13H,14H2,1H3 |
InChI Key |
KEIUWDSPTSBEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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